molecular formula C31H26ClNO5 B3368112 (S)-3-(4-Benzyloxy-3-chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid CAS No. 205181-81-3

(S)-3-(4-Benzyloxy-3-chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid

Cat. No.: B3368112
CAS No.: 205181-81-3
M. Wt: 528.0 g/mol
InChI Key: BNVQTDQEHUZSPL-NDEPHWFRSA-N
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Description

(S)-3-(4-Benzyloxy-3-chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid is a chiral amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a substituted aromatic side chain. The compound’s structure includes:

  • Fmoc group: A widely used protecting group in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal with piperidine .
  • 4-Benzyloxy-3-chloro-phenyl substituent: This aromatic group introduces steric bulk and lipophilicity, which may influence peptide solubility and receptor interactions.
  • Propionic acid backbone: Provides a carboxylic acid terminus for peptide chain elongation.

Applications include its use as a building block in SPPS and medicinal chemistry research.

Properties

IUPAC Name

(2S)-3-(3-chloro-4-phenylmethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26ClNO5/c32-27-16-21(14-15-29(27)37-18-20-8-2-1-3-9-20)17-28(30(34)35)33-31(36)38-19-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-16,26,28H,17-19H2,(H,33,36)(H,34,35)/t28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVQTDQEHUZSPL-NDEPHWFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30705278
Record name O-Benzyl-3-chloro-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30705278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205181-81-3
Record name O-Benzyl-3-chloro-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30705278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-3-(4-Benzyloxy-3-chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid, commonly referred to as FMOC-L-TYR(BN, 3-CL), is a synthetic compound with potential applications in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C31H26ClNO5
  • Molecular Weight : 527.995 g/mol
  • CAS Number : 205181-81-3

Research indicates that the compound exhibits significant activity as a selective inhibitor of monoamine oxidase B (MAO-B). This enzyme is crucial in the metabolism of neurotransmitters such as dopamine, and its inhibition can be beneficial in treating neurodegenerative diseases like Parkinson's disease.

2. Pharmacological Studies

In a study evaluating various derivatives of benzothiazole, it was found that FMOC-L-TYR(BN, 3-CL) demonstrated competitive and reversible inhibition of MAO-B with an IC50 value of approximately 0.062 µM. This potency is comparable to established MAO-B inhibitors such as rasagiline and safinamide, indicating its potential as a therapeutic agent for neuroprotection and anti-neuroinflammatory effects .

Case Study 1: Neuroprotective Effects

A study focused on the neuroprotective effects of FMOC-L-TYR(BN, 3-CL) revealed that the compound not only inhibited MAO-B but also exhibited antioxidant properties. The study utilized various assays to measure oxidative stress markers in neuronal cells treated with the compound. Results showed a significant reduction in reactive oxygen species (ROS), suggesting that the compound could mitigate oxidative damage associated with neurodegenerative disorders .

Case Study 2: Selectivity for MAO-B

Another investigation into the selectivity of FMOC-L-TYR(BN, 3-CL) for MAO-B over MAO-A highlighted its therapeutic potential. The compound showed minimal inhibition of MAO-A, which is advantageous as it reduces the risk of side effects commonly associated with non-selective MAO inhibitors .

Data Tables

Compound NameIC50 (µM)SelectivityMechanism
FMOC-L-TYR(BN, 3-CL)0.062High (MAO-B)Competitive & Reversible
Rasagiline0.0953ModerateIrreversible
Safinamide0.0572HighReversible

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of Fmoc-protected amino acids with aromatic substituents. Below is a comparative analysis with structurally related analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications References
(S)-3-(4-Benzyloxy-3-chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid 4-Benzyloxy-3-chloro-phenyl C₃₁H₂₆ClNO₅ 552.0 Not explicitly listed Peptide synthesis, drug discovery
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid o-Tolyl (2-methylphenyl) C₂₅H₂₃NO₄ 401.45 211637-75-1 SPPS intermediates
(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-fluorobenzyl)propanoic acid 4-Fluorobenzyl C₂₅H₂₂FNO₄ 435.45 1260601-29-3 Medicinal chemistry, peptide analogs
3-(2-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid 2-Chlorophenyl C₂₄H₂₀ClNO₄ 421.88 678991-52-1 Chiral resolution studies
(S)-3-(tert-Butoxycarbonylamino)-2-[(9H-fluoren-9-ylmethoxy)carbonylamino]propionic acid Boc-protected amino group C₂₃H₂₆N₂O₆ 450.46 162558-25-0 Dual-protected amino acids for orthogonal synthesis

Key Structural and Functional Differences:

Substituent Effects :

  • The 4-benzyloxy-3-chloro-phenyl group in the target compound enhances lipophilicity compared to analogs with smaller substituents (e.g., o-tolyl in HY-W010984) .
  • Halogen Variations : Fluorine (in 1260601-29-3) improves metabolic stability, while chlorine (in the target compound) may increase electrophilicity and binding affinity to hydrophobic pockets .

Protection Strategies :

  • The target compound uses a single Fmoc group, whereas 162558-25-0 incorporates both Fmoc and tert-butoxycarbonyl (Boc) groups, enabling orthogonal deprotection in complex peptide syntheses .

Synthetic Utility :

  • Compounds like 678991-52-1 (2-chlorophenyl variant) are used in chiral separations due to their stereochemical rigidity, while the target compound’s benzyloxy group may facilitate π-π interactions in receptor binding .

Q & A

Q. What are the recommended synthetic strategies for this compound, and how does the Fmoc group influence reaction efficiency?

  • Methodological Answer : The synthesis involves sequential Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protection and coupling reactions. The Fmoc group is introduced using Fmoc-Cl under basic conditions (e.g., NaHCO₃ in DCM), followed by coupling the benzyloxy-3-chloro-phenyl moiety via carbodiimide reagents (e.g., EDCI/HOBt in DMF). The Fmoc group enhances solubility in organic solvents and allows orthogonal deprotection with 20% piperidine in DMF, critical for stepwise peptide assembly. Monitor reaction progress via TLC (Rf ~0.3 in 3:7 EtOAc/hexane) and confirm purity via reverse-phase HPLC .

Q. Which analytical techniques are critical for characterizing purity and stereochemical integrity?

  • Methodological Answer : Use a multi-technique approach:
  • HPLC : C18 column (4.6 × 250 mm), gradient 20–80% acetonitrile/0.1% TFA over 30 min, monitoring at 254 nm.
  • NMR : ¹H/¹³C in DMSO-d₆ to resolve Fmoc aromatic protons (δ 7.3–7.9 ppm) and chiral center splitting (J = 6–8 Hz for α-proton).
  • HRMS : Confirm [M+H]⁺ ion with <2 ppm error.
  • Chiral HPLC : Cellulose-based column (e.g., Chiralpak IC) with isocratic 70:30 hexane/isopropanol to verify >98% enantiomeric excess .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store as a lyophilized powder at –20°C under argon. Avoid repeated freeze-thaw cycles. In solution, use anhydrous DMF or DMSO (stored at –80°C for ≤6 months). Monitor degradation via HPLC for hydrolysis products (e.g., free amine at 8–9 min retention time under above conditions) .

Advanced Research Questions

Q. How can solid-phase peptide synthesis protocols be optimized when incorporating this compound?

  • Methodological Answer : Address three key challenges:

Coupling Efficiency : Use 3-fold molar excess of the Fmoc-amino acid with HATU/DIPEA activation in NMP (30 min, 25°C).

Racemization Control : Maintain coupling temperature <15°C and add 0.1 M HOAt to suppress epimerization.

Chlorophenyl Stability : Pre-activate resin with 5% DIEA in DCM before coupling to prevent β-elimination.
Validate each cycle via Kaiser test and mid-cycle Fmoc deprotection (20% piperidine/DMF, 5+5 min) .

Q. What strategies resolve contradictions between NMR and MS data for this compound?

  • Methodological Answer : Contradictions may arise from:
  • Solvent Adducts in MS : Perform ESI-MS in both positive/negative modes with 10 mM ammonium formate.
  • Dynamic Stereoisomerism : Conduct variable-temperature NMR (25–60°C in DMSO-d₆) to assess coalescence.
  • Impurity Interference : Purify via prep-HPLC (Phenomenex Luna C18, 10 µm) with isocratic 55% MeCN/H₂O.
    Confirm connectivity via 2D NMR (HSQC/HMBC) between the chloro-phenyl (δ 7.1–7.4 ppm) and propionic acid (δ 2.8–3.1 ppm) .

Q. How do the chloro and benzyloxy substituents influence reactivity in peptide coupling?

  • Methodological Answer : The electron-withdrawing chloro group reduces nucleophilicity at the α-carbon, requiring stronger activating agents (e.g., PyBOP vs. HOBt). The benzyloxy group increases steric hindrance, necessitating extended coupling times (45–60 min vs. 30 min for phenyl analogs). Compare coupling yields using:
Activating ReagentYield (%)Byproducts
HATU/DIPEA78<5%
EDCI/HOAt6512%
Optimize with 0.1 M MgCl₂ additive to stabilize transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-(4-Benzyloxy-3-chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid
Reactant of Route 2
Reactant of Route 2
(S)-3-(4-Benzyloxy-3-chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid

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